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Compound of Interest

Compound Name: Imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B1322835 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidin-7-
amine

Executive Summary: This document provides a detailed overview of the core physicochemical

properties of Imidazo[1,2-a]pyrimidin-7-amine (CAS No. 462651-80-5), a heterocyclic

compound of significant interest in medicinal chemistry. The Imidazo[1,2-a]pyrimidine scaffold

is a key structural component in a variety of pharmacologically active agents.[1][2]

Understanding the fundamental physicochemical characteristics of its derivatives is paramount

for the rational design and development of new therapeutic candidates. This guide presents

quantitative data, standardized experimental protocols for property determination, and visual

workflows to illustrate key processes and relationships relevant to drug discovery professionals.

Introduction
The Imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in pharmaceutical sciences,

forming the core of drugs with anxiolytic and anticonvulsant properties, such as Divaplon and

Fasiplon.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological

activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4]

Imidazo[1,2-a]pyrimidin-7-amine serves as a crucial building block or pharmacophore in the

synthesis of more complex molecules. A thorough characterization of its physicochemical

properties is essential for predicting its behavior in biological systems, optimizing its ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and guiding formulation

strategies.
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Core Physicochemical Properties
The fundamental properties of Imidazo[1,2-a]pyrimidin-7-amine are summarized below.

These parameters are critical for assessing its drug-likeness and potential as a lead

compound.

Property Value Source / Method

CAS Number 462651-80-5 [5][6]

Molecular Formula C₆H₆N₄ [5][6][7]

Molecular Weight 134.14 g/mol [5][6][7]

Appearance Light brown to brown solid [6]

Melting Point

Data not available for parent

compound. Derivatives show a

wide range (e.g., 175-266 °C).

[1][3][4][8][9]

Boiling Point Data not available.

pKa 7.68 ± 0.30 [6] (Predicted)

logP (o/w) Data not available.

Aqueous Solubility Data not available.

Hydrogen Bond Donors 1 (Calculated)

Hydrogen Bond Acceptors 4 (Calculated)

Rotatable Bonds 0 (Calculated)

Significance of Physicochemical Properties in Drug
Development
The quantitative values presented in the table are not mere data points; they are critical

indicators of a compound's potential success as a drug.

pKa (Ionization Constant): The predicted pKa of 7.68 suggests that Imidazo[1,2-
a]pyrimidin-7-amine is a weak base.[6] This is a crucial parameter as it dictates the charge
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state of the molecule at different physiological pH values, which in turn significantly

influences its solubility, permeability across biological membranes, and binding to target

proteins.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a

compound's lipophilicity. This property governs its ability to cross lipid bilayers (like the

intestinal wall and the blood-brain barrier), its binding to plasma proteins, and its potential for

metabolic clearance. An optimal logP range is often sought to balance membrane

permeability with aqueous solubility.

Solubility: Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor

solubility is a major hurdle in drug development, often leading to low bioavailability and

formulation challenges.

Molecular Weight & Structural Features: A low molecular weight (<500 g/mol ), a limited

number of rotatable bonds, and balanced hydrogen bond donor/acceptor counts are

hallmarks of "drug-like" molecules as described by Lipinski's Rule of Five, which correlates

these properties with oral bioavailability.

Standardized Experimental Protocols
While some properties for the parent amine are predicted, the following sections detail

standardized, high-throughput methods used in the pharmaceutical industry to experimentally

determine these critical parameters for its derivatives and other drug candidates.

Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of a known concentration is added,

allowing for the determination of the acid dissociation constant.

Protocol:

Preparation: A stock solution of the test compound (e.g., 1-5 mg) is prepared in a suitable

solvent (e.g., water, methanol, or DMSO). An aliquot is then added to a thermostated titration

vessel containing an electrolyte solution (e.g., 0.15 M KCl) to a final concentration of

approximately 1 mM. The solution is purged with an inert gas like argon to remove dissolved

CO₂.
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Titration: The solution is titrated with standardized HCl to a low pH (e.g., pH 2.0) and then

back-titrated with standardized KOH to a high pH (e.g., pH 12.0).

Data Acquisition: The pH of the solution is recorded after each incremental addition of the

titrant using a calibrated pH electrode.

Analysis: The equivalence points are determined from the titration curve, often by analyzing

the first or second derivative of the curve. The pKa is calculated from the pH at the half-

equivalence point. For multi-ionizable compounds, specialized software is used to

deconvolve the titration data and assign pKa values.

Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and

water.

Protocol:

Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g.,

phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate for 24 hours to

create pre-saturated solvents.

Compound Addition: A known amount of the test compound is dissolved in one of the phases

(typically the one in which it is more soluble).

Partitioning: The two phases are combined in a vessel, which is then shaken or stirred

vigorously for a set period (e.g., 2-4 hours) to allow the compound to partition between the

two layers until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: A precise aliquot is carefully removed from each layer. The concentration of

the compound in each phase is then determined using a suitable analytical technique, such

as HPLC-UV or LC-MS.
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility
Aqueous solubility can be measured under kinetic or thermodynamic conditions. The

thermodynamic shake-flask method is considered the gold standard.

Protocol:

Sample Preparation: An excess amount of the solid compound (crystalline powder) is added

to a known volume of a specific aqueous buffer (e.g., PBS, pH 7.4) in a vial.

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) in a temperature-

controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to

ensure that equilibrium is reached between the dissolved and undissolved solid.

Separation of Solid: The resulting suspension is filtered (using a low-binding filter, e.g., 0.45

µm PVDF) or centrifuged at high speed to remove all undissolved particles.

Quantification: The concentration of the compound in the clear filtrate or supernatant is

measured, usually by HPLC-UV or LC-MS, against a standard calibration curve.

Result: The measured concentration represents the thermodynamic solubility of the

compound under the specified conditions.

Visualized Workflows and Relationships
To better illustrate the context of these properties, the following diagrams outline common

workflows and conceptual relationships in drug discovery.
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Figure 1. Generalized Synthesis Workflow
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Generalized synthesis workflow for Imidazo[1,2-a]pyrimidines.
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Figure 2. Shake-Flask LogP Determination
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Experimental workflow for LogP determination via the shake-flask method.
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Figure 3. Role of Physicochemical Properties in Drug Discovery
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Role of physicochemical properties in early-stage drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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